Sodium 4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula CHFNaOS and a molar mass of approximately 232.16 g/mol. This compound is characterized by the presence of a trifluoromethyl group (CF) attached to a benzene ring, which enhances its reactivity and solubility in polar solvents. Sodium 4-(trifluoromethyl)benzene-1-sulfinate is primarily utilized in organic synthesis and analytical chemistry due to its unique properties, such as its ability to act as a sulfonate source and its high electron-withdrawing capacity from the trifluoromethyl group .
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions.
The synthesis of sodium 4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The general reaction can be summarized as follows:
This reaction is usually conducted in an aqueous medium under controlled temperature conditions to maximize yield and purity .
Sodium 4-(trifluoromethyl)benzene-1-sulfinate finds applications in various fields:
Sodium 4-(trifluoromethyl)benzene-1-sulfinate can be compared with several similar compounds, particularly other sodium arylsulfinates:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium 2-(trifluoromethyl)benzene-1-sulfinate | CHFNaOS | Different position of CF, affecting reactivity |
Sodium 3-(trifluoromethyl)benzene-1-sulfinate | CHFNaOS | Positional isomer with distinct reactivity patterns |
Sodium benzenesulfinate | CHNaOS | Lacks CF, differing in electronic properties |
Uniqueness: The primary distinction lies in the position of the trifluoromethyl group on the benzene ring (ortho, meta, para). This positional isomerism significantly influences each compound's reactivity and applications. Sodium 4-(trifluoromethyl)benzene-1-sulfinate exhibits unique reactivity patterns that make it suitable for specific synthetic transformations not achievable with other isomers .